N,N-Bis(diphenylphosphino)amine

概要

説明

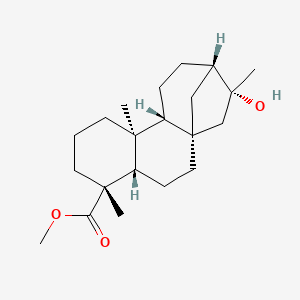

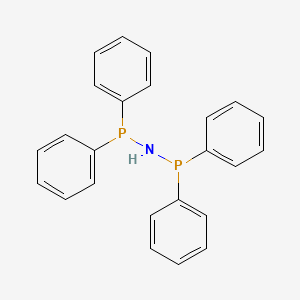

“N,N-Bis(diphenylphosphino)amine” is an organic phosphorus compound . It is often used as a ligand in organic synthesis and can be used in catalytic reactions . It is a white solid with a melting point of approximately 150-152°C . It is soluble in common organic solvents .

Synthesis Analysis

The synthesis of “N,N-Bis(diphenylphosphino)amine” often involves the reaction of phenyl bromide and dichlorodiphenylphosphine . There are also studies on the synthesis and reactivity of bis(diphenylphosphino)amine-bridged heterobimetallic iron-platinum μ-Isonitrile and μ-Aminocarbyne complexes .Molecular Structure Analysis

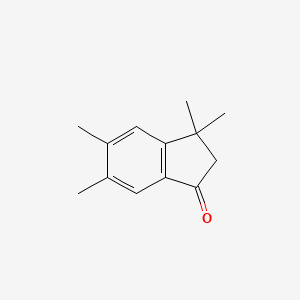

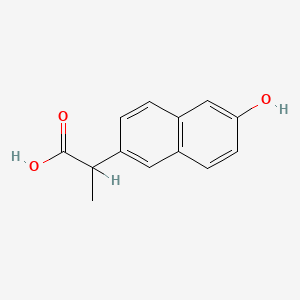

“N,N-Bis(diphenylphosphino)amine” has a molecular formula of C24H21NP2 . It contains a total of 51 bonds, including 30 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .Chemical Reactions Analysis

“N,N-Bis(diphenylphosphino)amine” is often used as a ligand in organic synthesis and can be used in catalytic reactions . For example, it has been used in the synthesis and reactivity of bis(diphenylphosphino)amine-bridged heterobimetallic iron-platinum μ-Isonitrile and μ-Aminocarbyne complexes .Physical And Chemical Properties Analysis

“N,N-Bis(diphenylphosphino)amine” is a white solid with a melting point of approximately 150-152°C . It is soluble in common organic solvents . Its molecular formula is C24H21NP2 and it contains a total of 51 bonds .科学的研究の応用

Catalysis in Cross-Coupling Reactions

N,N-Bis(diphenylphosphino)amine: has been utilized as a ligand in palladium(II) complexes, which are active catalysts in cross-coupling reactions such as the Heck and Suzuki reactions . These reactions are pivotal in synthetic organic chemistry and materials science due to their ability to form complex molecules through carbon-carbon bond formation.

Synthesis of Chalcogen Derivatives

The compound can be oxidized with hydrogen peroxide, elemental sulfur, or gray selenium to afford chalcogen derivatives . These derivatives have potential applications in the development of new materials with unique electronic properties.

Hydrogenation Reactions

N,N-Bis(diphenylphosphino)amine: ligands and their metal complexes, particularly with nickel (II) and palladium (II), have been applied to the hydrogenation of styrene . This process is significant in the production of polymers and pharmaceuticals.

Development of New Ligand Systems

Research has been conducted on the synthesis of new bis(phosphino)amine ligands to control electronic attributes at phosphorus centers and explore their coordination chemistry . This is crucial for the design of more efficient and selective catalysts.

Structural Studies of Metal Complexes

The structural features of complexes formed with N,N-Bis(diphenylphosphino)amine have been studied to understand the transformation of P4 into zig-zag PPPP chains . Such knowledge is essential for the rational design of metal-organic frameworks and other coordination compounds.

Synthesis of Functional Chelating Diphosphines

N,N-Bis(diphenylphosphino)amine: is involved in the synthesis of functional chelating diphosphines, which are important in the creation of complexes used as catalysts for various organic transformations .

作用機序

Target of Action

N,N-Bis(diphenylphosphino)amine primarily targets metal ions in various chemical reactions . It acts as a ligand , a molecule that binds to a central metal ion to form a coordination complex .

Mode of Action

The compound interacts with its targets by forming complexes with metal ions . As a ligand, it provides a pair of non-bonding electrons that can be shared with a metal ion, forming a coordinate bond . This interaction can result in changes to the metal ion’s reactivity, enabling it to participate in various chemical reactions .

Biochemical Pathways

N,N-Bis(diphenylphosphino)amine is primarily used in organic synthesis , particularly in asymmetric synthesis reactions . It can influence the course of these reactions by acting as a chiral inducing agent . .

Pharmacokinetics

It’s worth noting that the compound issoluble in organic solvents but insoluble in water , which can influence its distribution and availability in a reaction mixture.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Bis(diphenylphosphino)amine. It is stable in air , but may decompose under high temperatures . Safety precautions should be taken to avoid skin and eye contact, inhalation, and ingestion .

Safety and Hazards

“N,N-Bis(diphenylphosphino)amine” can cause skin irritation and serious eye irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

将来の方向性

There is growing interest in embedding other donor atoms such as additional nitrogen (–NH–, –NR–) sites in the ligands . The incorporation of a nitrogen-based group can impart unusual reactivities and important catalytic applications . Therefore, the future research direction of “N,N-Bis(diphenylphosphino)amine” may focus on exploring its new reactivities and applications by incorporating different donor atoms.

特性

IUPAC Name |

[(diphenylphosphanylamino)-phenylphosphanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYXASMIUOIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347453 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Bis(diphenylphosphino)amine | |

CAS RN |

2960-37-4 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(diphenylphosphino)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N,N-Bis(diphenylphosphino)amine influence its coordination behavior?

A1: The P-N-P backbone of dppa provides a unique bite angle and flexibility that dictates its coordination modes. Research shows dppa can act as a monodentate, bridging, or chelating ligand depending on the metal center and reaction conditions. For instance, with platinum(II) complexes, dppa exhibits monodentate behavior with dppm and bridging coordination with dppm, dppe, dppp, dppb, and dppf. [] This versatility makes dppa a valuable tool for constructing diverse metal complexes with distinct properties.

Q2: What is the role of N,N-Bis(diphenylphosphino)amine in the synthesis of gold nanoclusters?

A2: In a study exploring novel gold nanoclusters, dppa was crucial in stabilizing a unique Au19 cluster. The resulting cluster, 2, featured a novel V-shaped alkynyl-gold motif, highlighting the influence of dppa on cluster architecture. [] This finding opens avenues for designing new alkynyl-protected gold nanoclusters with tailored properties for various applications.

Q3: Can N,N-Bis(diphenylphosphino)amine be used to modulate electronic coupling in metal complexes?

A3: Research on dimolybdenum(II) complexes demonstrates that dppa, alongside other diphosphine ligands, can effectively modulate electronic coupling. Introducing dppa into the dimolybdenum system resulted in the synthesis of trans-[Mo2(O2C-Fc)2(DPPX)2][BF4]2 complexes, where DPPX represents dppa, dppm, or dppe. [] Electrochemical analysis revealed a split of approximately 70 mV in the redox potentials of the ferrocenecarboxylate ligands, indicating electronic interaction influenced by the bridging dppa ligand.

Q4: How does N,N-Bis(diphenylphosphino)amine contribute to white phosphorus activation and functionalization?

A4: Studies highlight the significant role of dppa in activating and functionalizing white phosphorus (P4) using cobalt complexes. Employing dppa as a ligand led to the transformation of the P4 tetrahedron into a zig-zag chain, forming the complex [Co(Ph2PNHP(Ph2)PPPP(Ph2)NHPPh2)]BF4. [] This transformation underscores the potential of dppa-containing cobalt complexes in developing environmentally friendly routes to valuable phosphorus-containing compounds.

Q5: Are there any insights into the stability and performance of N,N-Bis(diphenylphosphino)amine-containing complexes?

A5: Research on dimolybdenum complexes provides insights into the stability of dppa-containing compounds. For example, trans-Mo2X2(O2C(CH2)nCH3)2(μ-dppa)2 complexes, where X is Cl or Br and n varies, were synthesized and characterized. Thermal analysis revealed varying melting points depending on the axial ligands and chain lengths, indicating the influence of structural modifications on thermal stability. []

Q6: What analytical techniques are employed to characterize N,N-Bis(diphenylphosphino)amine and its metal complexes?

A6: Various spectroscopic and analytical techniques are crucial for characterizing dppa-containing compounds. For instance, single-crystal X-ray diffraction analysis elucidated the three-dimensional structure of the Au19 nanocluster stabilized by dppa. [] Additionally, NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and elemental analysis are routinely employed to characterize dppa complexes and investigate their properties. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt](/img/structure/B1198177.png)

![[8,8-Dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B1198183.png)